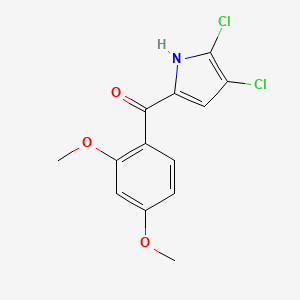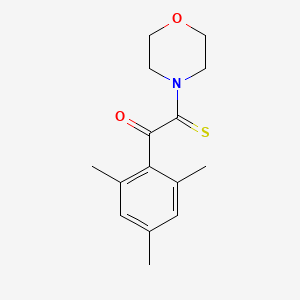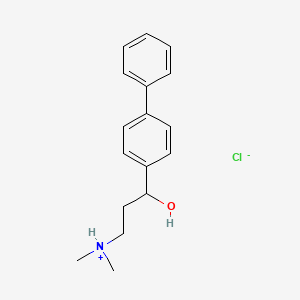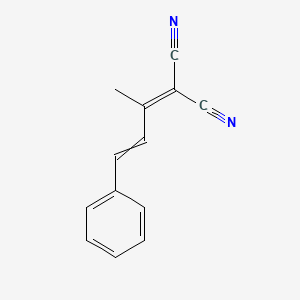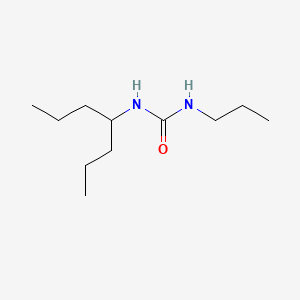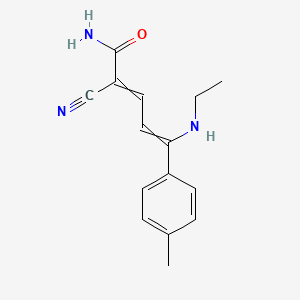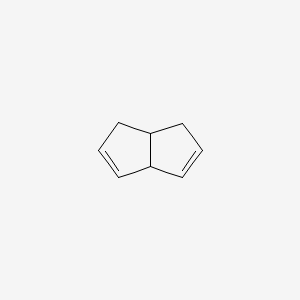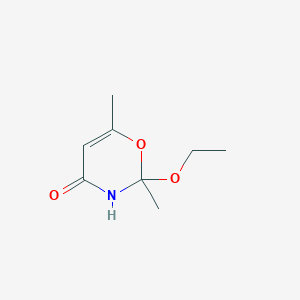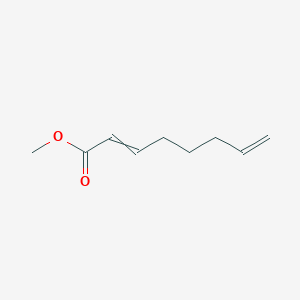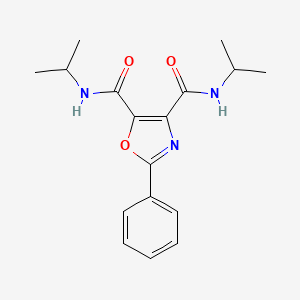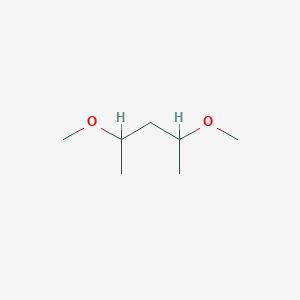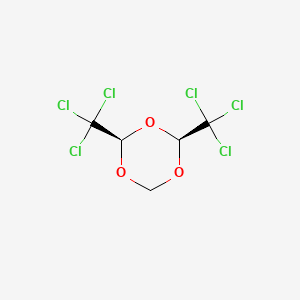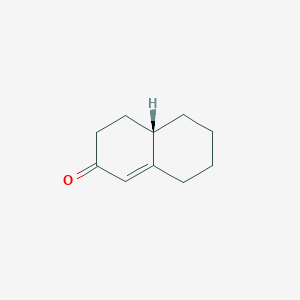
(4aS)-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4aS)-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one is an organic compound that belongs to the class of naphthalenones. This compound is characterized by its hexahydro structure, indicating that it is a partially hydrogenated derivative of naphthalene. The compound’s unique stereochemistry is denoted by the (4aS) configuration, which specifies the spatial arrangement of atoms around the 4a position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4aS)-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of 2-tetralone using a palladium or platinum catalyst under high pressure and temperature conditions. The reaction proceeds as follows: [ \text{C}{10}\text{H}{10}\text{O} + \text{H}2 \rightarrow \text{C}{10}\text{H}_{12}\text{O} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and hydrogen flow rate, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4aS)-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Further reduction can lead to the formation of fully saturated naphthalenes.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO₂) is commonly employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl₃) as a catalyst are typical.
Major Products
Oxidation: Formation of 2-naphthoic acid or 2-naphthaldehyde.
Reduction: Formation of decahydronaphthalene.
Substitution: Formation of various alkyl or acyl derivatives of naphthalenone.
Applications De Recherche Scientifique
(4aS)-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aromatic properties.
Mécanisme D'action
The mechanism of action of (4aS)-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetralin: A fully hydrogenated derivative of naphthalene, lacking the ketone functional group.
2-Tetralone: A precursor in the synthesis of (4aS)-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one, with a similar structure but different hydrogenation state.
Decahydronaphthalene: A fully saturated naphthalene derivative, used as a solvent and in various industrial applications.
Uniqueness
This compound is unique due to its specific stereochemistry and partial hydrogenation, which confer distinct chemical and physical properties. These properties make it valuable in various research and industrial applications, distinguishing it from other naphthalene derivatives.
Propriétés
Numéro CAS |
38772-79-1 |
|---|---|
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
(4aS)-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one |
InChI |
InChI=1S/C10H14O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h7-8H,1-6H2/t8-/m0/s1 |
Clé InChI |
FOCKPZOFYCTNIA-QMMMGPOBSA-N |
SMILES isomérique |
C1CCC2=CC(=O)CC[C@@H]2C1 |
SMILES canonique |
C1CCC2=CC(=O)CCC2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


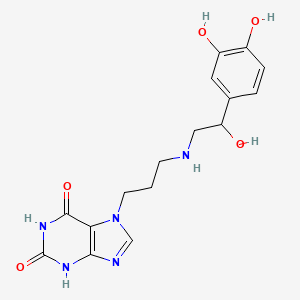
![2-Butenoic acid, 2-[(ethoxycarbonyl)amino]-3-methyl-, ethyl ester](/img/structure/B14659161.png)
